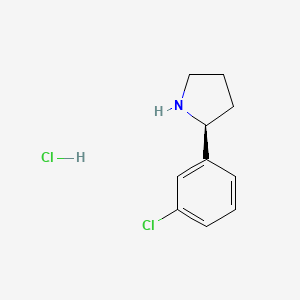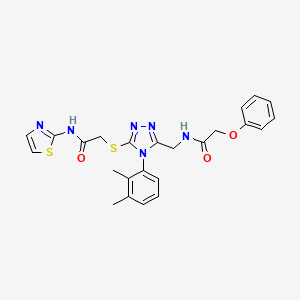
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H29N5O2S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl moiety, which is synthesized via a multistep process involving the reaction of various starting materials. The second intermediate is the (4-(4-methoxyphenyl)piperazin-1-yl)methanone moiety, which is synthesized separately and then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "methylthiazole-5-carboxylic acid", "hydrazine hydrate", "4-methyl-2-nitroaniline", "4-methoxyphenylpiperazine", "ethyl chloroformate", "sodium hydroxide", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-ethyl-2-nitroaniline by the reaction of 4-ethylbenzaldehyde with hydrazine hydrate and nitroethane in ethanol.", "Step 2: Reduction of 4-ethyl-2-nitroaniline to 4-ethyl-2-aminoaniline using palladium on carbon and hydrogen gas.", "Step 3: Synthesis of 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl moiety by the reaction of 4-ethyl-2-aminoaniline with methylthiazole-5-carboxylic acid, ethyl chloroformate, and triethylamine in dichloromethane.", "Step 4: Synthesis of (4-(4-methoxyphenyl)piperazin-1-yl)methanone moiety by the reaction of 4-methoxyphenylpiperazine with acetic anhydride and sodium acetate in acetic acid.", "Step 5: Coupling of the two intermediates to form the final product, (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, using N,N-dimethylformamide, triethylamine, and water in dichloromethane." ] } | |
CAS-Nummer |
1239866-62-6 |
Molekularformel |
C27H29N5O2S |
Molekulargewicht |
487.62 |
IUPAC-Name |
[5-[2-(4-ethylphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H29N5O2S/c1-4-19-5-7-20(8-6-19)26-28-18(2)25(35-26)23-17-24(30-29-23)27(33)32-15-13-31(14-16-32)21-9-11-22(34-3)12-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,29,30) |
InChI-Schlüssel |
FULWJXRFDKKVKT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)
![4-[(2,6-Dimethylphenyl)methyl]piperidine hydrochloride](/img/structure/B2735724.png)
![8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2735727.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735728.png)

![3-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2735730.png)

![Dimethyl 2-[(2-hydroxy-3-methoxybenzyl)amino]terephthalate](/img/structure/B2735733.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate](/img/structure/B2735736.png)
![N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2735740.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2735741.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735742.png)
